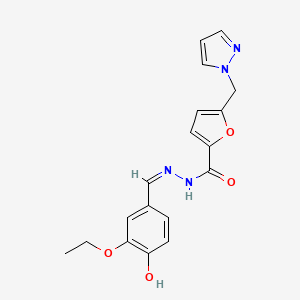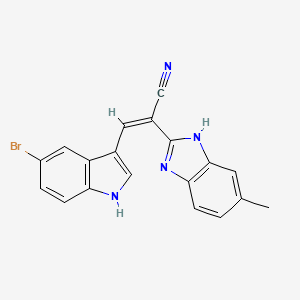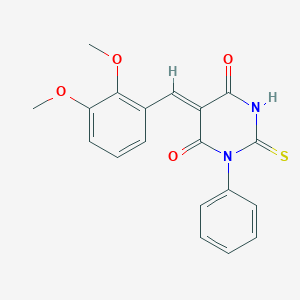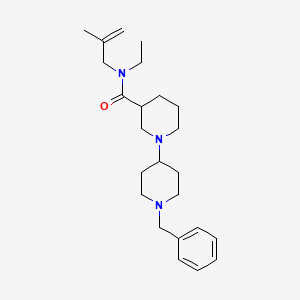![molecular formula C18H22N4O2 B6132093 2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as OPDA and is a pyridazine derivative. The purpose of
作用機序
The mechanism of action of OPDA is not fully understood. However, research has shown that OPDA inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This inhibition leads to a reduction in inflammation. OPDA has also been shown to induce apoptosis in cancer cells. The exact mechanism of this induction is still under investigation.
Biochemical and Physiological Effects
OPDA has been shown to have several biochemical and physiological effects. Research has shown that OPDA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. OPDA has also been shown to induce apoptosis in cancer cells. Additionally, OPDA has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using OPDA in lab experiments is its anti-inflammatory properties. This makes it an ideal compound for studying the mechanisms of inflammation and developing new anti-inflammatory drugs. Another advantage of using OPDA is its anticancer properties. This makes it an ideal compound for studying the mechanisms of cancer and developing new cancer treatments.
One limitation of using OPDA in lab experiments is its complex synthesis method. This makes it difficult to obtain in large quantities, which can limit its use in certain experiments. Another limitation of using OPDA is its potential toxicity. While OPDA has been shown to be relatively safe in animal models, its long-term effects on humans are not fully understood.
将来の方向性
There are several future directions for research on OPDA. One direction is to further investigate its mechanism of action. This can lead to the development of new drugs that target the same pathways as OPDA. Another direction is to investigate its potential in treating other diseases such as cardiovascular disease and diabetes. Additionally, research can be conducted to optimize the synthesis method of OPDA, making it more accessible for use in lab experiments.
合成法
The synthesis of OPDA involves the reaction between 6-chloro-4-pyrrolidin-1-ylpyridazine-3-carboxylic acid ethyl ester and phenethylamine. This reaction leads to the formation of 2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide. The synthesis of OPDA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
OPDA has been extensively studied for its potential applications in the field of medicine. Research has shown that OPDA has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. OPDA has also been shown to have anticancer properties and can be used to treat various types of cancer. Additionally, OPDA has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(15-7-3-2-4-8-15)20-17(23)13-22-18(24)11-16(12-19-22)21-9-5-6-10-21/h2-4,7-8,11-12,14H,5-6,9-10,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJLFSMIQELGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C=C(C=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)
![N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)


![3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)

![phenyl [2,2-dimethyl-6-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B6132081.png)
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)
![1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidin-3-ol](/img/structure/B6132098.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6132099.png)

![N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)
